REACTION_CXSMILES
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[CH:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1)=[CH2:2].N12CCCN=C1CCCC[CH2:13]2.IC.C(OCC)(=O)C>C(#N)C>[CH:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([O:9][CH3:13])=[O:8])=[CH:5][CH:4]=1)=[CH2:2]
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Name
|
|
Quantity
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2.18 g
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Type
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reactant
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Smiles
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C(=C)C1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
2.46 g
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Type
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reactant
|
Smiles
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N12CCCCCC2=NCCC1
|
Name
|
|
Quantity
|
3.13 g
|
Type
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reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
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100 mL
|
Type
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reactant
|
Smiles
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C(C)(=O)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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to stir for 3 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
the solution was washed with brine (50 mL)
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Type
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CUSTOM
|
Details
|
The organic phase was then separated
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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CUSTOM
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Details
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The residue was chromatographed on silica gel (eluted with 5% ethyl acetate in hexane)
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |